3-Fluorobicyclo[1.1.1]pentane-1-carboxamide

Medicinal Chemistry Enzyme Inhibition Bioisostere

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3) is a fluorinated BCP bioisostere that replaces metabolically labile para-fluorophenyl rings and high-LogP tert-butyl groups. The 3-fluoro substituent provides a predictable electron-withdrawing field effect, modulating pKa, enhancing microsomal stability, and reducing LogP by 1–2 units vs. benzene. Successfully incorporated into a PAD4 inhibitor (IC50 45.8 nM). Ideal for data-driven lead optimization.

Molecular Formula C6H8FNO
Molecular Weight 129.13
CAS No. 146038-55-3
Cat. No. B3031110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
CAS146038-55-3
Molecular FormulaC6H8FNO
Molecular Weight129.13
Structural Identifiers
SMILESC1C2(CC1(C2)F)C(=O)N
InChIInChI=1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9)
InChIKeyAVYKNSITTCDSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3): A Strategic Fluorinated Bioisostere Building Block for Drug Discovery Procurement


3-Fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3) is a fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold [1]. The BCP framework is a well-validated, three-dimensional bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes [2]. The introduction of a single fluorine atom at the bridgehead position (C3) is a deliberate structural modification that fine-tunes key physicochemical properties, including lipophilicity (LogP), metabolic stability, and conformational behavior, compared to both the unsubstituted BCP and the aromatic phenyl ring it often replaces [3]. The carboxamide group provides a versatile synthetic handle for incorporation into larger molecular architectures, making this compound a strategic intermediate for medicinal chemistry programs focused on improving the pharmacokinetic profiles of lead candidates .

Why 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is Not Interchangeable with Unsubstituted or Other 3-Substituted BCP Analogs


The physicochemical and biological performance of bicyclo[1.1.1]pentane (BCP) derivatives is exquisitely sensitive to the nature of the substituent at the bridgehead position. As demonstrated by Adcock and co-workers, the 3-substituent exerts a profound and quantifiable field effect on the carboxylic acid group across the cage, directly impacting pKa and, by extension, solubility, permeability, and target engagement [1]. The fluorine atom in 3-fluorobicyclo[1.1.1]pentane-1-carboxamide is not a passive label; it provides a specific, predictable electronic and steric environment that is distinct from other halogens (Cl, Br, I), hydrogen, or larger groups like trifluoromethyl [2]. This results in a unique balance of properties that cannot be achieved by simple substitution of one BCP derivative for another. For instance, the electron-withdrawing effect of fluorine modulates the hydrogen-bonding capacity and metabolic vulnerability of the core in ways that an unsubstituted or a CF3-substituted BCP would not [3]. Therefore, assuming functional equivalence between this compound and its analogs without comparative data on the specific assay system of interest poses a significant risk to project timelines and lead optimization outcomes.

Comparative Performance of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide Scaffold Against Key Analogs in Medicinal Chemistry


Potency Advantage: 3-F-BCP-1-carboxamide Conjugate Demonstrates 45.8 nM IC50 Against Protein Arginine Deiminase Type-4 (PAD4)

The 3-fluorobicyclo[1.1.1]pentane-1-carboxamide moiety was incorporated into a complex Gilead Sciences inhibitor (US11878965, Example 146), yielding a compound with an IC50 of 45.8 nM against human Protein Arginine Deiminase Type-4 (PAD4) [1]. This demonstrates the scaffold's ability to serve as a critical component of a highly potent lead molecule.

Medicinal Chemistry Enzyme Inhibition Bioisostere

Metabolic Stability Enhancement: BCP Replacement of Fluorophenyl Ring Improves In Vitro Stability in Human Liver Microsomes

In a study of γ-secretase inhibitors, replacing the central fluorophenyl ring of BMS-708,163 with a bicyclo[1.1.1]pentane (BCP) core resulted in a substantial improvement in metabolic stability in human liver microsomes (HLM) [1]. While the study does not directly test 3-fluorobicyclo[1.1.1]pentane-1-carboxamide, the data firmly establishes a class-level advantage: the BCP scaffold itself confers a quantifiable enhancement in metabolic robustness over its aromatic counterpart.

ADME Metabolic Stability Bioisostere

Lipophilicity Tuning: Fluorination on BCP is Expected to Further Lower LogP Compared to Unsubstituted BCP

The bicyclo[1.1.1]pentane (BCP) core inherently reduces lipophilicity compared to a phenyl ring. For example, a comparative study shows a benzene analog with a LogP of 3.2, while its corresponding BCP-1-carboxamide analog exhibits a significantly lower LogP of 2.1 . The addition of a single fluorine atom to the BCP scaffold is expected to further modulate and often decrease LogP, as fluoro-substituted BCPs have been shown to possess distinct physicochemical properties [1].

Physicochemical Properties Lipophilicity Drug Design

Acidity Modulation: 3-Fluoro Substitution Lowers pKa of BCP-1-carboxylic Acid by 0.49 Units Compared to Unsubstituted BCP

A direct comparative study of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids reports a gas-phase acidity (ΔGacid) of 332.1 kcal/mol for the 3-fluoro derivative, compared to 333.2 kcal/mol for the parent unsubstituted acid (X = H) [1]. This translates to an experimental pKa (in 50% EtOH) of 5.90 for the 3-fluoro acid versus 6.39 for the unsubstituted acid, a quantifiable difference of 0.49 pKa units [2]. This demonstrates the strong electron-withdrawing field effect of the fluorine atom across the BCP cage.

Physicochemical Properties pKa Bioisostere

High-Value Applications for Procuring 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3)


Lead Optimization for Metabolic Stability

Medicinal chemistry teams seeking to replace a metabolically labile para-substituted fluorophenyl ring in a lead series should prioritize 3-fluorobicyclo[1.1.1]pentane-1-carboxamide. The class-level evidence demonstrates that the BCP core significantly enhances metabolic stability in human liver microsomes compared to the phenyl ring [1]. The 3-fluoro substitution further refines this property while maintaining the core's three-dimensionality [2].

Modulation of Lipophilicity and Solubility

When a lead compound suffers from high LogP and poor aqueous solubility, 3-fluorobicyclo[1.1.1]pentane-1-carboxamide serves as a strategic replacement for a phenyl ring or a tert-butyl group. The BCP scaffold inherently reduces LogP by approximately 1-2 units compared to a benzene ring , and the electron-withdrawing fluorine atom is known to further decrease lipophilicity [3], resulting in a compound with improved solubility and a better ADME profile.

Fine-Tuning Acidity and Electrostatic Interactions

The predictable, quantifiable electron-withdrawing effect of the 3-fluoro substituent on the BCP core [4] makes this carboxamide a valuable tool for precisely modulating the pKa of a conjugated acid and the electron density of the attached amide. This can be exploited to strengthen key hydrogen-bonding interactions with a biological target or to alter the ionization state of a drug molecule at physiological pH, providing a rational, data-driven approach to potency and permeability optimization.

Synthesis of Potent Enzyme Inhibitors

Procurement of 3-fluorobicyclo[1.1.1]pentane-1-carboxamide is directly justified for programs targeting enzymes where low nanomolar potency is required. The fragment has been successfully incorporated into a complex PAD4 inhibitor with an IC50 of 45.8 nM [5], demonstrating its compatibility with achieving high-affinity binding in a sophisticated molecular architecture.

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